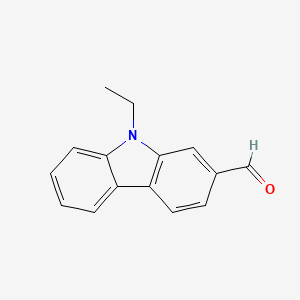
9-ethyl-9H-carbazole-2-carbaldehyde
Overview
Description
9-ethyl-9H-carbazole-2-carbaldehyde is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of an aldehyde group at the 2-position and an ethyl group at the 9-position of the carbazole ring makes this compound a unique and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde typically involves the alkylation of carbazole followed by formylation. One common method includes:
Alkylation: Carbazole is reacted with bromoethane in the presence of potassium hydroxide to yield 9-ethyl-9H-carbazole.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-9H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 9-ethyl-9H-carbazole-2-carboxylic acid.
Reduction: 9-ethyl-9H-carbazole-2-methanol.
Substitution: Various substituted carbazole derivatives depending on the substituent introduced.
Scientific Research Applications
9-ethyl-9H-carbazole-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism by which 9-ethyl-9H-carbazole-2-carbaldehyde exerts its effects, particularly in biological systems, involves the activation of the p53 signaling pathway. This activation leads to increased apoptosis (programmed cell death) and senescence (cell aging) in melanoma cells. The compound enhances the phosphorylation of p53 at Ser15, which is crucial for its tumor suppressor functions . Additionally, it activates the p38-MAPK and c-Jun N-terminal kinase (JNK) pathways, further promoting apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-carbazole-3-carbaldehyde: Another carbazole derivative with an aldehyde group at the 3-position.
9-methyl-9H-carbazole-2-carbaldehyde: Similar structure with a methyl group instead of an ethyl group at the 9-position.
9-(2-ethylhexyl)carbazole-3,6-dicarboxaldehyde: Contains two aldehyde groups at the 3 and 6 positions and a longer alkyl chain at the 9-position.
Uniqueness
9-ethyl-9H-carbazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit melanoma cell growth through the activation of the p53 pathway sets it apart from other carbazole derivatives .
Properties
IUPAC Name |
9-ethylcarbazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-16-14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERLGPOLSWKDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568780 | |
| Record name | 9-Ethyl-9H-carbazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56166-62-2 | |
| Record name | 9-Ethyl-9H-carbazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
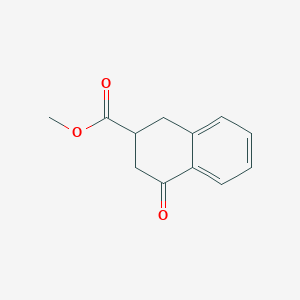
![7-Azabicyclo[2.2.1]hept-2-ene](/img/structure/B3053715.png)

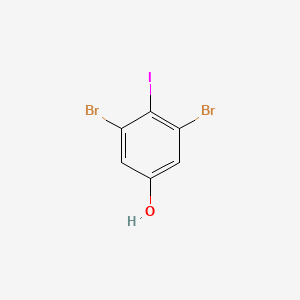
![Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride](/img/structure/B3053719.png)

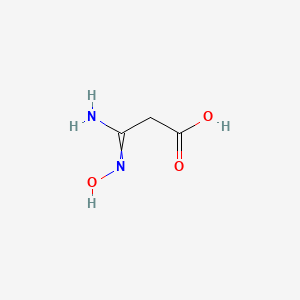
![5-methylimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3053727.png)
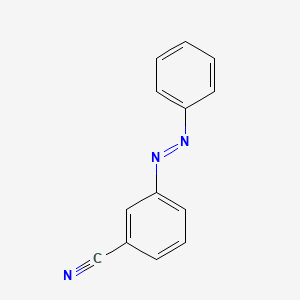
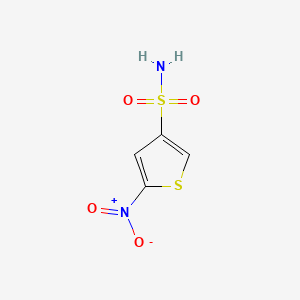
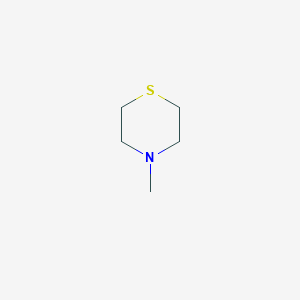
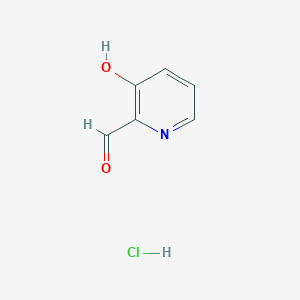
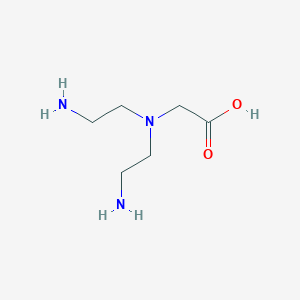
![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine](/img/structure/B3053737.png)
